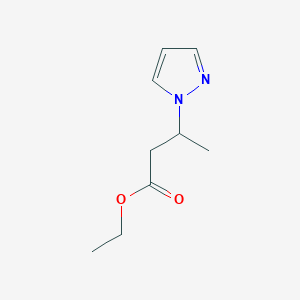

ethyl 3-(1H-pyrazol-1-yl)butanoate

Description

Ethyl 3-(1H-pyrazol-1-yl)butanoate is a pyrazole-containing ester compound characterized by a pyrazole ring attached to a butanoate backbone via a methylene group. Pyrazole derivatives are widely studied for their versatility in medicinal chemistry, agrochemicals, and materials science due to their structural rigidity, hydrogen-bonding capabilities, and tunable electronic properties. This compound serves as a key intermediate in synthesizing more complex molecules, particularly in pharmaceutical research, where pyrazole motifs are prevalent in active pharmaceutical ingredients (APIs) .

Properties

IUPAC Name |

ethyl 3-pyrazol-1-ylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-3-13-9(12)7-8(2)11-6-4-5-10-11/h4-6,8H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXLSDOVXCWVHMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)N1C=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1H-pyrazol-1-yl)butanoate typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or rhodium complexes may be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Pyrazole carboxylic acids.

Reduction: Pyrazole alcohols.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. Ethyl 3-(1H-pyrazol-1-yl)butanoate has been evaluated for its potential as an antibiotic adjuvant, enhancing the efficacy of existing antibiotics against resistant bacterial strains. For instance, studies have shown that related pyrazole compounds can synergistically enhance the activity against multidrug-resistant Acinetobacter baumannii .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In a pharmacological study, derivatives of pyrazole were screened for their ability to reduce inflammation with promising results indicating potential therapeutic uses in treating inflammatory diseases .

Analgesic Properties

In addition to anti-inflammatory effects, some pyrazole derivatives have shown analgesic activity. This suggests that this compound could be explored further as a pain management agent .

Organic Synthesis Applications

This compound serves as a versatile intermediate in organic synthesis. It can be utilized to create more complex pyrazole derivatives, which may possess enhanced biological activities or novel properties. Its role in synthesizing other heterocyclic compounds highlights its importance in developing new chemical entities for various applications .

Agricultural Applications

Agrochemicals Development

The compound is being explored for its potential use in agrochemicals, particularly as a pesticide or herbicide. Pyrazole derivatives have been noted for their effectiveness in controlling pests and diseases in crops, making them valuable in sustainable agriculture practices .

Table 1: Biological Activities of this compound

Table 2: Synthesis Pathways

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Formation of Pyrazole | Condensation | Hydrazine + Carbonyl Compound |

| Esterification | Esterification | Butanoic Acid + Pyrazole |

Case Studies

Case Study 1: Antibacterial Efficacy

A recent study focused on the antibacterial efficacy of pyrazole derivatives, including this compound, found that certain modifications increased potency against resistant strains of bacteria. The research involved testing various concentrations and assessing the minimum inhibitory concentrations (MICs), revealing significant potential for developing new antibiotic therapies .

Case Study 2: Anti-inflammatory Screening

Another study evaluated the anti-inflammatory effects of several pyrazole derivatives through in vivo models. The results indicated that some compounds significantly reduced inflammatory markers compared to controls, suggesting that this compound could be a candidate for further pharmacological development .

Mechanism of Action

The mechanism of action of ethyl 3-(1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 3-(1H-pyrazol-1-yl)butanoate belongs to a broader class of pyrazole-based esters. Below is a detailed comparison with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Variations

The primary differences among these compounds lie in the substituents on the pyrazole ring, which significantly influence reactivity, solubility, and biological activity.

Biological Activity

Ethyl 3-(1H-pyrazol-1-yl)butanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its ability to interact with various biological targets. The presence of the butanoate moiety enhances its solubility and reactivity, making it a valuable candidate for drug development.

Biological Activities

1. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. It has been investigated for its effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve inhibition of bacterial enzymes or disruption of cellular processes essential for microbial survival .

2. Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. Its mechanism likely involves modulation of inflammatory pathways by inhibiting specific enzymes or receptors involved in the inflammatory response. This activity is particularly relevant in conditions characterized by chronic inflammation.

3. Analgesic Effects

Pyrazole derivatives, including this compound, have been associated with analgesic effects. These compounds may interact with neurotensin receptors, which play a role in pain modulation. Studies suggest that pyrazole derivatives can alleviate various types of pain, potentially offering therapeutic benefits for pain management .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The pyrazole ring facilitates these interactions, allowing the compound to modulate various biochemical pathways:

- Enzyme Inhibition : this compound may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation and associated pain.

- Receptor Modulation : The compound can interact with receptors that regulate pain and inflammation, leading to analgesic effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar pyrazole derivatives is useful:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Ethyl 3-(1H-imidazol-1-yl)butanoate | Moderate antimicrobial | Imidazole ring structure |

| Ethyl 3-(1H-triazol-1-yl)butanoate | Antifungal | Triazole ring structure |

| Ethyl 3-(1H-tetrazol-1-yl)butanoate | Limited activity reported | Tetrazole ring structure |

This compound stands out due to its specific pyrazole structure, which imparts distinct chemical and biological properties compared to other azole derivatives.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against various bacterial strains using agar diffusion methods. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Study 2: Anti-inflammatory Activity

In a model of acute inflammation, this compound demonstrated a dose-dependent reduction in inflammatory markers. This study suggests that the compound could be developed further as an anti-inflammatory therapeutic agent .

Study 3: Analgesic Properties

Research involving animal models showed that administration of this compound resulted in significant analgesic effects comparable to standard analgesics, indicating its potential utility in pain management therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.